molecular formula C12H8F2N2O2 B6388280 2-AMINO-5-(2,3-DIFLUOROPHENYL)NICOTINIC ACID CAS No. 1261446-78-9

2-AMINO-5-(2,3-DIFLUOROPHENYL)NICOTINIC ACID

Cat. No.: B6388280
CAS No.: 1261446-78-9
M. Wt: 250.20 g/mol
InChI Key: XBJXGQWCQYNRLE-UHFFFAOYSA-N
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Description

2-AMINO-5-(2,3-DIFLUOROPHENYL)NICOTINIC ACID is a heterocyclic aromatic compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the 2-position and a difluorophenyl group at the 5-position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-(2,3-DIFLUOROPHENYL)NICOTINIC ACID typically involves the reaction of 2,3-difluoroaniline with nicotinic acid derivatives. One common method includes the use of 2,3-difluoroaniline and 2-chloronicotinic acid in the presence of a base such as pyridine and a catalyst like para-toluenesulfonic acid under reflux conditions . This reaction proceeds through nucleophilic substitution, where the amino group of the aniline attacks the chlorinated position on the nicotinic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free and catalyst-free methods have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-(2,3-DIFLUOROPHENYL)NICOTINIC ACID can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and chlorinating agents.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-AMINO-5-(2,3-DIFLUOROPHENYL)NICOTINIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-AMINO-5-(2,3-DIFLUOROPHENYL)NICOTINIC ACID involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-5-(2,3-DIFLUOROPHENYL)NICOTINIC ACID is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and its ability to interact with biological targets.

Properties

IUPAC Name

2-amino-5-(2,3-difluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O2/c13-9-3-1-2-7(10(9)14)6-4-8(12(17)18)11(15)16-5-6/h1-5H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJXGQWCQYNRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687346
Record name 2-Amino-5-(2,3-difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261446-78-9
Record name 2-Amino-5-(2,3-difluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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